

(3-Amino-4-methoxyphenyl)methanol synthesis from 3-Methoxy-4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-Amino-4-methoxyphenyl)methanol
Cat. No.:	B571338

[Get Quote](#)

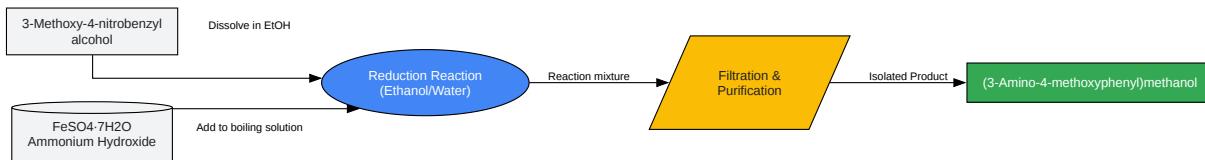
An In-depth Technical Guide to the Synthesis of **(3-Amino-4-methoxyphenyl)methanol** from 3-Methoxy-4-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of **(3-Amino-4-methoxyphenyl)methanol**, a valuable intermediate in the production of various pharmaceuticals and fine chemicals.^[1] The core of this process involves the reduction of the nitro group on the precursor, 3-Methoxy-4-nitrobenzyl alcohol. This document outlines the established methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol for this transformation.

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, crucial for preparing the corresponding aromatic amines which are essential building blocks in the chemical, pharmaceutical, and agrochemical industries.^{[2][3]} While numerous methods exist, the choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups, such as the benzyl alcohol in the target molecule, are present. Common industrial methods often involve catalytic hydrogenation with reagents like Palladium on carbon (Pd/C), which is highly efficient for both aromatic and aliphatic nitro groups.^{[2][3][4]} Alternative methods that offer milder conditions and different selectivity profiles include the use of metals in acidic media (e.g., Fe, Zn) or tin(II) chloride (SnCl₂).^[4]

This guide focuses on a well-documented and effective method for the specific conversion of 3-Methoxy-4-nitrobenzyl alcohol using ferrous sulfate in an ammoniacal solution, a technique noted for its successful application in similar reductions.[\[5\]](#)


Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **(3-Amino-4-methoxyphenyl)methanol** from 3-Methoxy-4-nitrobenzyl alcohol via reduction with ferrous sulfate.

Parameter	Value	Source
Starting Material	3-Methoxy-4-nitrobenzyl alcohol	[5]
Reagents	Ferrous sulfate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$), Ammonium hydroxide (conc.), Ethanol	[5]
Solvent	Water, Ethanol	[5]
Molar Ratio (approx.)	~10 eq. Ferrous Sulfate per 1 eq. Substrate	[5]
Reaction Temperature	Initial heating to boiling, then addition-controlled	[5]
Reaction Time	Not explicitly stated; process-driven	[5]
Reported Yield	~75%	[5]
Product Melting Point	129 °C	[5]

Synthesis Workflow

The logical flow of the synthesis, from starting material to final product, is illustrated below. This process involves the dissolution of the nitro compound, preparation of the reducing agent solution, the reduction reaction itself, and subsequent workup to isolate the purified amine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Amino-4-methoxyphenyl)methanol [myskinrecipes.com]
- 2. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- To cite this document: BenchChem. [(3-Amino-4-methoxyphenyl)methanol synthesis from 3-Methoxy-4-nitrobenzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571338#3-amino-4-methoxyphenyl-methanol-synthesis-from-3-methoxy-4-nitrobenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com